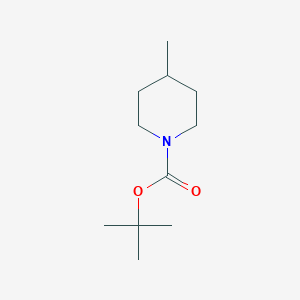

1-Boc-4-Methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Boc-4-Methylpiperidine, also known as Methyl this compound-4-carboxylate, is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 . It is commonly used in the field of proteomics research .

Synthesis Analysis

The synthesis of this compound involves the use of Ethyl N-Boc-4-methylpiperidine-4-carboxylate and lithium hydroxide in methanol . The mixture is stirred at a temperature of about 25 ℃ for 16 hours . After evaporation to dryness, the residue is partitioned between DCM and brine .

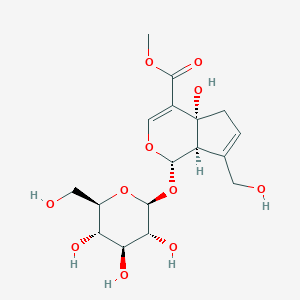

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The elemental analysis shows that it contains 58.8%-64.1% carbon, 4.8%-5.4% nitrogen, and 9.42% hydrogen .

Chemical Reactions Analysis

This compound is used as a reagent for deprotection of the amino acid alpha amino group in Solid Phase Peptide Synthesis (SPPS-Fmoc/tBu) . The deprotection step is crucial in order to secure a good quality product in Fmoc solid phase peptide synthesis .

Physical and Chemical Properties Analysis

This compound is a solid substance with a density of 1.129±0.06 g/cm3 . It has a boiling point of 354.3±35.0 °C . The storage temperature is recommended to be between 2-8°C .

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

1-Boc-4-Methylpiperidine has been utilized in the synthesis of orthogonally protected 3,7-diazabicyclo [4.1.0] heptane, a versatile building block for creating 4-substituted 3-aminopiperidines, compounds noted for their potential in biological activity. This process involves a multigram synthesis from pyridine and benzyl chloride, indicating the compound's importance in developing new chemistries for bioactive molecule construction (H. Schramm et al., 2009).

Catalyst in Synthesis Processes

The compound has shown efficiency in palladium-catalyzed synthesis processes. Specifically, it has been part of an efficient protocol for synthesizing 1-heteroaryl-4-(N-methyl)aminopiperidines from heteroaryl chloride derivatives, showcasing its role in facilitating complex chemical reactions with good to excellent yields (Kena Zhang et al., 2017).

Development of New Scaffolds for Combinatorial Chemistry

This compound is instrumental in the development of new scaffolds for combinatorial chemistry. An example is its use in synthesizing orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines through nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, providing a platform for diversity-oriented synthesis (H. Schramm et al., 2010).

Kinetic Resolution and Enantioselective Synthesis

The compound plays a critical role in the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, leading to the isolation of enantioenriched piperidine fragments. This resolution is vital for synthesizing stereochemically complex molecules, demonstrating the compound's utility in enantioselective synthesis (Anthony Choi et al., 2022).

Safety and Hazards

1-Boc-4-Methylpiperidine is classified as Acute toxicity, Oral (Category 3), H301, Skin irritation (Category 2), H315, Serious eye damage (Category 1), H318, Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .

Mécanisme D'action

Target of Action

1-Boc-4-Methylpiperidine is a derivative of piperidine . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

It is known that piperidine derivatives interact with their targets to exert their therapeutic effects

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways depending on their specific targets . The downstream effects of these pathways would depend on the specific targets and the nature of the interaction.

Result of Action

As a derivative of piperidine, it is likely to have similar effects as other piperidine derivatives, which include a wide range of therapeutic effects .

Propriétés

IUPAC Name |

tert-butyl 4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSSNJRGXRJNPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462268 |

Source

|

| Record name | 1-Boc-4-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123387-50-8 |

Source

|

| Record name | 1-Boc-4-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)